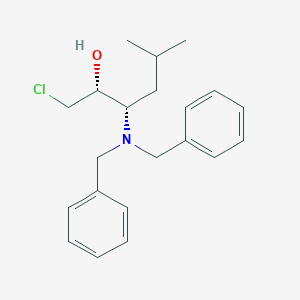

(2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol

Descripción general

Descripción

(2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol is a chiral compound with a complex structure that includes a chlorine atom, a dibenzylamino group, and a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable alkene with chlorine to introduce the chlorine atom, followed by the addition of a dibenzylamino group through nucleophilic substitution. The final step often involves the reduction of a ketone intermediate to form the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a different functional group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with an amine may yield a secondary amine derivative.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development : The compound's structure suggests it may have applications as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or as analgesics due to its dibenzylamino group, which can enhance bioactivity and selectivity.

Synthesis of Pharmaceutical Intermediates

Synthetic Pathways : (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol can serve as an intermediate in the synthesis of various pharmaceuticals. Its chiral center is particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial for developing effective medications with fewer side effects.

Research Applications

Biochemical Studies : The compound's unique structure allows it to be used in biochemical studies to explore interactions with biological targets, potentially leading to new insights into drug design and mechanism of action.

Potential Therapeutic Uses

Neuropharmacology : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects or modulate neurotransmitter systems. Further research could elucidate specific therapeutic roles for this compound.

Case Study 1: Synthesis and Characterization

In a recent study, researchers synthesized this compound using a multi-step synthetic route involving the chlorination of a precursor alcohol followed by amination. Characterization was performed using NMR and mass spectrometry to confirm the structure and purity of the compound.

Another significant study evaluated the biological activity of this compound against various cell lines to assess its cytotoxic effects. Results indicated moderate activity, suggesting its potential as a lead compound for further development in cancer therapeutics.

Mecanismo De Acción

The mechanism of action of (2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other chiral amines and alcohols, such as (2R,3S)-2-amino-3-chloro-5-methylhexanol and (2R,3S)-1-chloro-3-amino-5-methylhexan-2-ol. These compounds share similar structural features but differ in the specific functional groups attached to the chiral centers.

Uniqueness

(2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol is unique due to its combination of a chlorine atom, a dibenzylamino group, and a hydroxyl group, which confer distinct chemical and biological properties. Its specific stereochemistry also allows for selective interactions with molecular targets, making it valuable in various applications.

Actividad Biológica

(2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol, with the CAS number 171815-92-2, is a chemical compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C21H28ClNO, with a molar mass of 345.91 g/mol. Its predicted density is approximately 1.095 g/cm³ and it has a boiling point of around 453.8 °C . The compound features a chiral center, which contributes to its stereochemistry and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H28ClNO |

| Molar Mass | 345.91 g/mol |

| Density | 1.095 g/cm³ |

| Boiling Point | 453.8 °C |

| pKa | 13.54 |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties, including antimicrobial and antioxidant activities.

Antioxidant Activity

Antioxidant properties are critical in mitigating oxidative stress-related diseases. Compounds containing hydroxyl groups and aromatic systems often demonstrate strong free radical scavenging abilities. The DPPH assay and ABTS assay are commonly employed to evaluate antioxidant capacity . While specific data on this compound is sparse, the presence of similar functional groups in related compounds suggests potential antioxidant activity.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds or similar dibenzylamino derivatives:

- Study on Antimicrobial Properties :

- Antioxidant Capacity Evaluation :

Propiedades

IUPAC Name |

(2R,3S)-1-chloro-3-(dibenzylamino)-5-methylhexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28ClNO/c1-17(2)13-20(21(24)14-22)23(15-18-9-5-3-6-10-18)16-19-11-7-4-8-12-19/h3-12,17,20-21,24H,13-16H2,1-2H3/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTZKLYFCBJELX-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CCl)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@H](CCl)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444189 | |

| Record name | (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171815-92-2 | |

| Record name | (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.